3-[(n-Pentyloxy)methyl]benzaldehyde
Description
3-[(n-Pentyloxy)methyl]benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the 3-position with a pentyloxy methyl group (–CH₂–O–C₅H₁₁). The compound’s discontinued commercial status (as per ) suggests niche applications or challenges in large-scale production, though its ether functionality positions it as a candidate for specialized organic reactions or intermediates.
Properties
IUPAC Name |
3-(pentoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-8-15-11-13-7-5-6-12(9-13)10-14/h5-7,9-10H,2-4,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQXQUNTQAPSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(n-Pentyloxy)methyl]benzaldehyde typically involves the alkylation of 3-hydroxybenzaldehyde with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry are often applied to optimize the reaction conditions, reduce waste, and improve yield. This may involve the use of alternative solvents, catalysts, and reaction conditions to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(n-Pentyloxy)methyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pentyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 3-[(n-Pentyloxy)methyl]benzoic acid.
Reduction: 3-[(n-Pentyloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[(n-Pentyloxy)methyl]benzaldehyde serves as an important intermediate for constructing more complex organic molecules. Its ability to undergo various transformations allows chemists to design new compounds with desired properties.
Table 1: Chemical Transformations of this compound
| Reaction Type | Product Formed | Conditions |
|---|---|---|
| Oxidation | 3-[(n-Pentyloxy)methyl]benzoic acid | Potassium permanganate, reflux |
| Reduction | 3-[(n-Pentyloxy)methyl]benzyl alcohol | Sodium borohydride, room temperature |
| Substitution | 3-[(n-Pentyloxy)methyl]benzylamine | Ammonia, sodium hydroxide |
Biology
This compound has been explored as a probe for studying interactions of aldehyde-containing compounds with biological macromolecules. Its reactive aldehyde group can form covalent bonds with nucleophilic sites on proteins, facilitating the study of enzyme activities and protein interactions.
Case Study: A study demonstrated that compounds similar to this compound can modulate enzyme activity by forming Schiff bases with amino acid residues in active sites. This interaction is crucial for understanding enzyme mechanisms and designing inhibitors.
Medicine
In medicinal chemistry, this compound is considered a starting material for synthesizing potential pharmaceutical agents. Its structural features allow for modifications that can lead to biologically active compounds.
Applications in Drug Development:
- Antimicrobial Agents: Research indicates that derivatives of benzaldehyde exhibit bactericidal activities against pathogens like Escherichia coli and Salmonella enterica.
- Anti-inflammatory Compounds: Studies have shown that certain benzaldehyde derivatives possess anti-inflammatory properties, making them candidates for developing new therapeutic agents.
Industrial Applications
In industry, this compound is utilized as a precursor in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including fragrance production and polymer synthesis.
Table 2: Industrial Uses of this compound
| Application | Description |
|---|---|
| Fragrance Industry | Used as an aromatic compound in perfumes |
| Polymer Production | Acts as a monomer in synthesizing specialty polymers |
| Specialty Chemicals | Precursor for various chemical syntheses |
Mechanism of Action
The mechanism of action of 3-[(n-Pentyloxy)methyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The pentyloxy group can influence the compound’s lipophilicity, affecting its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., –OCH₃ in 3,4,5-trimethoxybenzaldehyde) increase aldehyde reactivity in electrophilic substitutions, whereas bulky ethers (e.g., pentyloxy) may sterically hinder reactions .
- Sensing Applications: Unlike HL-3-qui, which uses a quinoline-imine group for ratiometric pH sensing, the target compound lacks conjugated π-systems for fluorescence, limiting its utility in optical sensors .
Data Tables
Table 1: Substituent Effects on Boiling Points and Solubility
| Compound | Substituent | Boiling Point (°C, estimated) | Solubility in Water |
|---|---|---|---|
| This compound | –CH₂–O–C₅H₁₁ | ~300 | Low |
| Benzaldehyde | –H | 179 | Moderate |
| 4-Methoxybenzaldehyde | –OCH₃ | 248 | Low |
| 3-Hydroxybenzaldehyde | –OH | 240 (decomposes) | High |
Estimates based on analogous structures and substituent contributions.
Biological Activity
3-[(n-Pentyloxy)methyl]benzaldehyde is an organic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and modulatory roles. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a benzaldehyde functional group with a pentyloxy side chain, which is believed to influence its biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on oxime derivatives, including those related to benzaldehyde compounds, demonstrated that certain derivatives showed potent antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Benzaldehyde Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | Not specified |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde | E. coli, Pseudomonas aeruginosa | 3.13 - 6.25 μg/mL |
The antimicrobial mechanism of benzaldehyde derivatives, including this compound, is thought to involve disruption of bacterial cell membranes. This disruption leads to increased permeability and ultimately cell death due to cytosolic coagulation . Additionally, benzaldehyde has been shown to enhance the efficacy of certain antibiotics by reducing their MIC values when used in combination therapies .
Case Studies
- Antibacterial Potency : A study evaluated the antibacterial effects of benzaldehyde derivatives against resistant strains of bacteria. The results indicated that the combination of benzaldehyde with norfloxacin significantly reduced the MIC from 287 μg/mL to 256 μg/mL, showcasing its potential as an antibiotic modulator .
- Antifungal Properties : Another investigation into related compounds found that some benzaldehyde derivatives displayed antifungal activity against Candida albicans, suggesting a broader spectrum of biological activity .
Structure-Activity Relationship (SAR)
The biological activity of benzaldehyde derivatives is influenced by substituents on the aromatic ring and aliphatic chains. For instance, variations in the alkyl chain length and branching can significantly alter their antimicrobial efficacy .
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Alkyl Chain Length | Longer chains generally increase activity |
| Aromatic Substituents | Electron-withdrawing groups enhance potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
